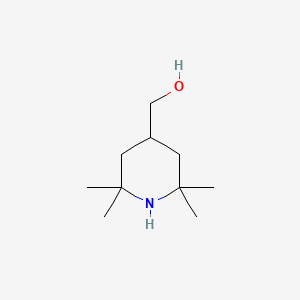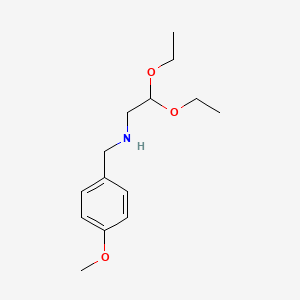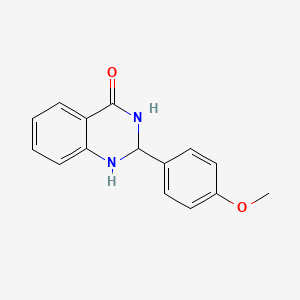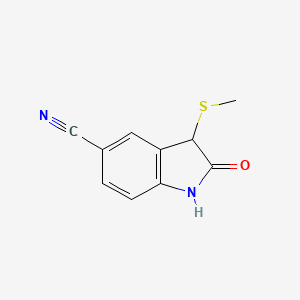
3-(methylsulfanyl)-2-oxo-2,3-dihydro-1H-indole-5-carbonitrile
Overview
Description
The compound “3-(methylsulfanyl)-2-oxo-2,3-dihydro-1H-indole-5-carbonitrile” is a derivative of indole, which is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The compound has a methylsulfanyl (CH3-S) group, a carbonitrile (C≡N) group, and a 2-oxo-2,3-dihydro-1H-indole group.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the indole core, followed by the introduction of the various functional groups. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the indole core, the methylsulfanyl group, the 2-oxo group, and the carbonitrile group would all contribute to the overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The carbonitrile group is a strong electrophile and could undergo nucleophilic addition reactions. The methylsulfanyl group could potentially undergo oxidation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the polar carbonitrile group could impact its solubility in various solvents .Scientific Research Applications
Progesterone Receptor Modulators
- This compound has been studied for its potential as a progesterone receptor modulator. It is part of a series of compounds evaluated for applications in female healthcare, such as contraception, fibroids, endometriosis, and certain breast cancers. Its structural modification can lead to a functional switch between agonist and antagonist properties, relevant in therapeutic contexts (Fensome et al., 2008).
Multicomponent Synthesis
- It is used in the synthesis of pyrido[2,3-b]indole-3-carbonitrile compounds. A novel multicomponent approach for synthesizing these derivatives involves a one-pot cyclocondensation reaction, indicating its versatility in creating complex organic structures (Damavandi & Sandaroos, 2013).
Antimicrobial and Anti-inflammatory Activity
- Novel substituted indoles containing this compound have been synthesized and tested for antimicrobial and anti-inflammatory activities. These studies highlight its potential use in developing new therapeutic agents (Gadegoni & Manda, 2013).
Dihydrofolate Reductase Inhibitors
- Structural characterization of similar compounds indicates potential as dihydrofolate reductase inhibitors. This application is significant in the development of new drugs, particularly in the field of cancer therapy (Al-Wahaibi et al., 2021).
Synthesis of Pyridones
- The compound plays a role in the effective synthesis of pyridones. This process demonstrates its utility in organic chemistry, particularly in creating compounds with potential pharmacological applications (Mathews et al., 2008).
Catalysis in Pyrido[2,3-b]indoles Synthesis
- It's used in the synthesis of pyrido[2,3-b]indole derivatives in the presence of a polymeric catalyst. This highlights its role in facilitating chemical reactions, particularly in creating complex heterocyclic structures (Zohuri et al., 2013).
Chemical Reactions and Structural Studies
- Various studies have been conducted on the chemical reactions and structural analysis of compounds containing 3-(methylsulfanyl)-2-oxo-2,3-dihydro-1H-indole-5-carbonitrile. These include investigations into its reactivity, the formation of novel compounds, and insights into its molecular structure (El-Emam et al., 2012).
Future Directions
properties
IUPAC Name |
3-methylsulfanyl-2-oxo-1,3-dihydroindole-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2OS/c1-14-9-7-4-6(5-11)2-3-8(7)12-10(9)13/h2-4,9H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJUDHSLBVBUTSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1C2=C(C=CC(=C2)C#N)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40493356 | |
| Record name | 3-(Methylsulfanyl)-2-oxo-2,3-dihydro-1H-indole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40493356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(methylsulfanyl)-2-oxo-2,3-dihydro-1H-indole-5-carbonitrile | |
CAS RN |
61394-58-9 | |
| Record name | 3-(Methylsulfanyl)-2-oxo-2,3-dihydro-1H-indole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40493356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

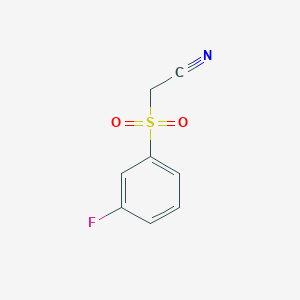
![Silane, [(5-iodopentyl)oxy]trimethyl-](/img/structure/B3054555.png)
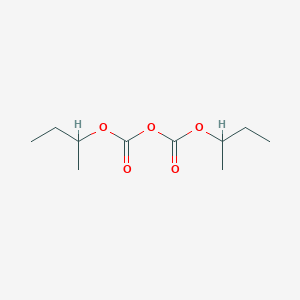
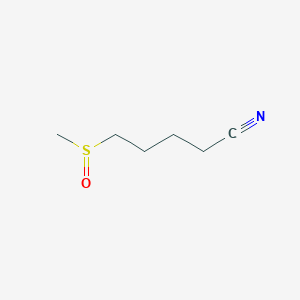
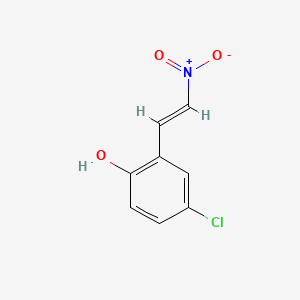
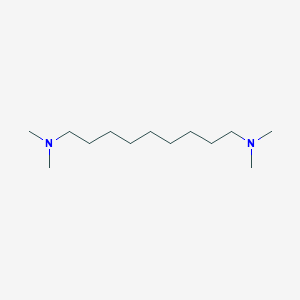
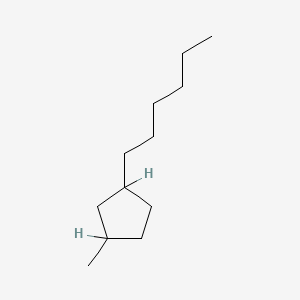
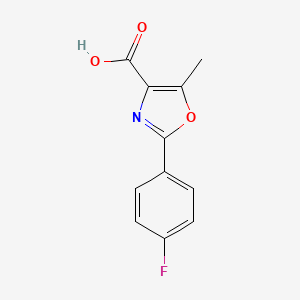
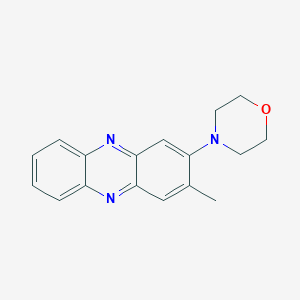
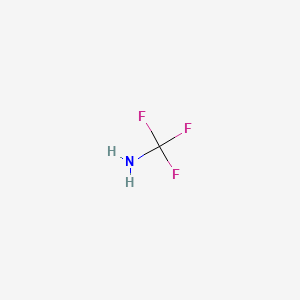
![4-[(2,4-Dimethylphenyl)methyl]-2,5-dimethylpyridine](/img/structure/B3054571.png)
